2-Bromo-3-(dimethylamino)acrolein

Description

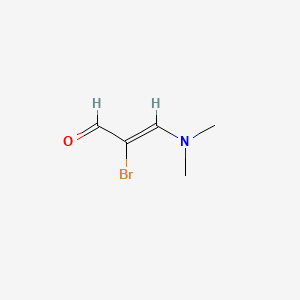

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-bromo-3-(dimethylamino)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBSCWFIKSDJLP-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=O)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26387-66-6 | |

| Record name | 2-Bromo-3-(dimethylamino)acrolein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Methodologies for 2 Bromo 3 Dimethylamino Acrolein

Established Synthetic Routes

The primary methods for synthesizing 2-Bromo-3-(dimethylamino)acrolein rely on the direct halogenation of its non-halogenated precursor.

The introduction of a bromine atom at the 2-position of 3-(dimethylamino)acrolein can be achieved through electrophilic halogenation. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation. missouri.eduslideshare.net The electron-rich enamine character of 3-(dimethylamino)acrolein directs the electrophilic attack of the bromine from NBS to the electron-rich C-2 position. missouri.edu

The reaction is typically carried out in an anhydrous solvent, such as carbon tetrachloride, to prevent hydrolysis of the starting material and the product. missouri.edu The presence of a radical initiator is generally not required as the reaction proceeds via an electrophilic addition-elimination mechanism rather than a radical pathway.

Table 1: Reaction Parameters for Halogenation with NBS

| Parameter | Condition |

| Halogenating Agent | N-Bromosuccinimide (NBS) |

| Substrate | 3-(dimethylamino)acrolein |

| Solvent | Anhydrous Carbon Tetrachloride or similar inert solvent |

| Temperature | Typically room temperature |

| Key Consideration | The enamine system's high nucleophilicity at the β-carbon facilitates the reaction. |

While specific, detailed preparative procedures for this compound are not extensively documented in readily available literature, its preparation can be inferred from standard organic synthesis transformations. The compound is identified by its unique CAS number and has a defined molecular structure. uni.lu The synthesis would logically follow the halogenation route described above. Other potential, though less common, methods could involve the Vilsmeier-Haack formylation of a brominated precursor, though this is a more complex and less direct approach.

Advanced Approaches to the Precursor: 3-(dimethylamino)acrolein

Efficient synthesis of the precursor, 3-(dimethylamino)acrolein, is crucial. Modern synthetic methods have focused on improving yield, safety, and process efficiency.

A well-established and versatile method for the synthesis of 3-(dimethylamino)acrolein is the Vilsmeier-Haack reaction. jk-sci.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is an iminium salt formed in situ from N,N-dimethylformamide (DMF) and an acid chloride, such as phosphorus oxychloride (POCl₃) or phosgene. wikipedia.orgwikipedia.org

The synthesis proceeds by the reaction of a vinyl ether (e.g., ethyl vinyl ether or isobutyl vinyl ether) with the Vilsmeier reagent. wikipedia.org This forms an intermediate enol ether iminium salt. Subsequent hydrolysis of this intermediate in a weakly alkaline medium yields 3-(dimethylamino)acrolein. wikipedia.org For instance, the reaction of isobutyl vinyl ether with the iminium chloride derived from DMF and phosgene, followed by treatment with a dilute sodium hydroxide (B78521) solution, can produce 3-(dimethylamino)acrolein in high yield (86%). wikipedia.org

Table 2: Vilsmeier Synthesis of 3-(dimethylamino)acrolein

| Reactant 1 | Reactant 2 | Reagent for Vilsmeier Salt | Intermediate | Final Product | Yield |

| Isobutyl vinyl ether | DMF | Phosgene | Iminium chloride salt | 3-(dimethylamino)acrolein | 86% wikipedia.org |

| Ethyl vinyl ether | DMF | Phosgene | 3-ethoxypropenylidene dimethylammonium chloride | 3-(dimethylamino)acrolein | 68% wikipedia.org |

The synthesis of 3-(dimethylamino)acrolein via the Vilsmeier reagent and a vinyl ether has been successfully adapted to a continuous flow process. wikipedia.org Continuous manufacturing offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and potentially higher yields and purity. lonza.com In a continuous setup for the synthesis of a related compound, starting materials were fed separately into a flow tube and allowed to react with a specific residence time. google.com This approach is particularly beneficial for industrial-scale production, as it allows for a more streamlined and efficient manufacturing process. wikipedia.org

Derivatization Strategies and Analogous Compound Synthesis

This compound is a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of the bromine atom, in addition to the aldehyde and enamine functionalities, provides multiple reaction sites for derivatization.

The non-brominated precursor, 3-(dimethylamino)acrolein, is known to react with various nucleophiles to form a range of products. For example, it reacts with guanidine (B92328) to form 2-aminopyrimidine (B69317) and with hydrazine (B178648) hydrate (B1144303) to produce pyrazole. wikipedia.org It can also be used in the synthesis of substituted thiophenes and N-alkylpyrroles. wikipedia.org

The introduction of a bromine atom at the 2-position is expected to modify the reactivity of the acrolein backbone. It can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) to introduce new carbon-carbon bonds, leading to a wide array of substituted acrolein analogs. Furthermore, the electron-withdrawing nature of the bromine atom can influence the outcome of cyclization reactions, potentially leading to novel heterocyclic scaffolds.

General Bromination Techniques Applicable to Enaminone Systems

Enaminones, characterized by a nitrogen atom conjugated to a carbonyl group through a carbon-carbon double bond, represent a class of electron-rich alkenes. The bromination of these systems requires careful selection of reagents and conditions to achieve the desired regioselectivity, typically at the α-carbon (the 2-position) relative to the carbonyl group.

Several brominating agents are employed for the electrophilic bromination of activated aromatic and vinylic systems. mdma.ch Common reagents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). While effective, these reagents can sometimes lead to multiple brominations or side reactions if conditions are not finely controlled. rsc.org

N-Bromosuccinimide (NBS) is a widely used reagent that serves as a source of bromine for both radical and electrophilic reactions. organic-chemistry.org For enaminone systems, the reaction pathway is highly dependent on the solvent and reaction conditions.

Radical Pathway: In non-polar solvents like carbon tetrachloride (CCl₄), often with light or radical initiation, NBS typically promotes allylic bromination. masterorganicchemistry.com

Ionic Pathway: In polar solvents such as acetonitrile (B52724) (CH₃CN), NBS can act as an electrophilic brominating agent for activated aromatic and vinylic systems. This pathway is generally preferred for the nuclear bromination of electron-rich substrates, as the polar medium favors the ionic mechanism. mdma.ch The use of acetonitrile as a solvent offers increased reactivity and can allow reactions to proceed under milder conditions (room temperature) compared to non-polar solvents that may require reflux. mdma.chreddit.com

Monobromomalononitrile (MBM) has emerged as an efficient and highly regioselective monobrominating agent for enamines and active methylene (B1212753) compounds. It serves as a convenient source of cationic bromine and demonstrates high specificity for the formation of monobromo derivatives. rsc.org Studies have shown that MBM can selectively brominate the vinylic position of enamines in high yields at room temperature, with reaction times often under an hour. A key advantage of this method is the avoidance of α,α-dibromo derivatives, even when an excess of the reagent is used. rsc.org

The table below summarizes various bromination techniques applicable to enaminone and related systems.

| Reagent System | Substrate Type | Key Features & Conditions | Ref. |

| N-Bromosuccinimide (NBS) / Acetonitrile | Activated aromatic ethers, Enaminones | Promotes electrophilic substitution on the ring/vinylic position. Mild conditions (often room temp.). Avoids hazardous solvents like CCl₄. | mdma.ch |

| N-Bromosuccinimide (NBS) / CCl₄ | Alkenes, Alkylarenes | Primarily follows a free-radical pathway, leading to allylic or benzylic bromination. | masterorganicchemistry.com |

| Monobromomalononitrile (MBM) | Enamines, Active Methylene Compounds | Highly regioselective for vinylic monobromination. High yields, short reaction times at room temperature. Metal-free. | rsc.org |

| Bromine (Br₂) / Acetic Acid | Activated Aromatic Ketones | Can lead to mono- or polybromination depending on stoichiometry. | rsc.org |

| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | 3-Aminopyridines | Reacts to give specific bromo-derivatives, e.g., 2-bromo-5-dimethylaminopyridine from 3-dimethylaminopyridine. | rsc.org |

Synthesis of Related Halogenated Acrylaldehydes

An alternative synthetic approach to compounds like this compound involves the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich compounds, including alkenes and aromatic systems, to produce aldehydes. organic-chemistry.orgjk-sci.com The active electrophile, known as the Vilsmeier reagent, is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com

The synthesis of the parent, non-halogenated compound, 3-(dimethylamino)acrolein, can be achieved via a Vilsmeier-Haack type reaction. One industrial route involves the reaction of a vinyl ether with the Vilsmeier reagent, which upon hydrolysis yields the target acrolein. wikipedia.org This principle can be extended to the synthesis of halogenated acrylaldehydes by employing halogenated starting materials.

For instance, the Vilsmeier-Haack reaction has been successfully used to introduce a formyl group onto various substrates, sometimes resulting in a chlorinated product if the reagent itself participates in substitution. A notable example is the reaction of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with POCl₃ and DMF, which under specific conditions yields 4-chloro-6,7-dihydrobenzo[b]thiophen-5-carbaldehyde as the major product. rsc.org This demonstrates the potential of the Vilsmeier-Haack reaction to concurrently introduce both a formyl group and a halogen atom, suggesting a plausible, albeit unconfirmed, pathway to 2-halo-3-aminoacroleins from appropriately substituted acyclic precursors.

The table below details examples of related aldehydes synthesized using methods pertinent to the formation of the acrolein backbone.

| Product | Precursor(s) | Reagents | Reaction Type | Ref. |

| 3-(Dimethylamino)acrolein | Isobutyl vinyl ether | DMF, Phosgene | Vilsmeier-Haack | wikipedia.org |

| 4-Chloro-6,7-dihydrobenzo[b]thiophen-5-carbaldehyde | 6,7-Dihydrobenzo[b]thiophen-4(5H)-one | DMF, POCl₃ | Vilsmeier-Haack | rsc.org |

| Aryl Aldehydes | Electron-rich arenes (Anilines, Phenols) | DMF, POCl₃ | Vilsmeier-Haack | jk-sci.comchemistrysteps.com |

| 1-Vinylpyrrole-2-carbaldehydes | 1-Vinylpyrroles | DMF, POCl₃ | Vilsmeier-Haack | organic-chemistry.org |

Mechanistic Investigations of 2 Bromo 3 Dimethylamino Acrolein Reactivity

Fundamental Reaction Mechanisms Involving Halogenated Enaminones

Halogenated enaminones are a class of compounds that serve as important building blocks in organic synthesis. Their reactivity is governed by the conjugated system which includes a nitrogen atom, a double bond, and a carbonyl group, with a halogen atom typically substituting the vinyl carbon. The fundamental reaction mechanisms often involve the enaminone acting as a nucleophile or an electrophile. The nitrogen lone pair donates electron density into the double bond, making the α-carbon (adjacent to the carbonyl) nucleophilic.

Conversely, the carbonyl group withdraws electron density, rendering the β-carbon (adjacent to the nitrogen) and the carbonyl carbon electrophilic. The presence of a halogen atom, such as bromine at the α-position, introduces additional reaction pathways. It can act as a leaving group in substitution reactions or influence the regioselectivity of cycloadditions. For instance, in Vilsmeier-type reactions, enaminones can undergo sequential halogenation and formylation, followed by intramolecular cyclization to yield halogenated pyridin-2(1H)-ones.

Nucleophilic Substitution Reactions

The electronic properties of 2-Bromo-3-(dimethylamino)acrolein make it susceptible to various nucleophilic substitution reactions. The bromine atom on the electron-poor double bond is a potential leaving group, and the electrophilic centers at the β-carbon and the aldehyde carbon are targets for nucleophilic attack.

Aromatic Nucleophilic Substitution Pathways

While direct aromatic nucleophilic substitution on an unactivated aromatic ring by this compound is not a primary pathway, its non-brominated analog, 3-(dimethylamino)acrolein, is utilized in reactions with aromatic amines (anilines) to construct fused aromatic systems. wikipedia.org In these reactions, the aniline (B41778) nitrogen acts as a nucleophile, attacking the vinylogous system. A subsequent condensation and cyclization sequence, often under acidic conditions (a Skraup-type reaction), leads to the formation of polycyclic aromatic systems like benzo[f]quinolines. wikipedia.org The presence of the bromine atom in this compound would be expected to influence the reactivity and potentially direct the course of these cyclization reactions, offering a handle for further functionalization of the resulting aromatic core.

Reactivity with Amine and Alcohol Nucleophiles

This compound readily reacts with amine and alcohol nucleophiles. The reaction can proceed through several pathways depending on the conditions. Strong nucleophiles can displace the bromide ion via a nucleophilic vinylic substitution. Alternatively, the aldehyde group can be attacked. More commonly, the entire 3-(dimethylamino)acrolein unit acts as a three-carbon building block in condensation reactions.

With amine nucleophiles, such as primary amines or hydrazines, condensation often occurs. For example, the reaction of the analogous 3-(dimethylamino)acrolein with hydrazine (B178648) derivatives leads to the formation of pyrazoles. wikipedia.org Similarly, reaction with guanidine (B92328) yields 2-aminopyrimidine (B69317) almost quantitatively. wikipedia.org Alcohol nucleophiles, typically in the form of alkoxides, can also react. For instance, the reaction of bromopropargylic alcohols with phenols in the presence of a base results in the formation of α-phenoxyketones, demonstrating the susceptibility of a carbon-bromine bond to nucleophilic attack by an oxygen nucleophile. beilstein-journals.org

The following table summarizes representative reactions of the analogous 3-(dimethylamino)acrolein with various nucleophiles to form heterocyclic systems.

| Nucleophile | Reagent/Conditions | Product Type | Ref |

| Aniline derivative | Acid-catalyzed cyclization | Benzo[f]quinoline (B1222042) | wikipedia.org |

| Guanidine | - | 2-Aminopyrimidine | wikipedia.org |

| Hydrazine | - | Pyrazole | wikipedia.org |

| Dimethylamine (B145610) HCl | - | Vinamidinium Salt | wikipedia.org |

Cycloaddition and Condensation Reactions

The conjugated π-system of this compound makes it an excellent participant in cycloaddition and condensation reactions, which are powerful methods for constructing cyclic and polycyclic molecules.

Condensation Reactions for Polycyclic System Construction

As a trifunctional C3-synthon, this compound is a prime candidate for building complex molecular architectures. Condensation reactions involving this scaffold typically proceed by sequential nucleophilic attack and cyclization. The non-brominated analog, 3-(dimethylamino)acrolein, has been shown to react with CH-acidic compounds, such as those containing active methylene (B1212753) groups, to construct carbazoles and benzothiophenes. wikipedia.org These syntheses highlight the ability of the enaminone to act as an electrophilic partner, undergoing an initial condensation followed by an intramolecular cyclization to forge the polycyclic framework. The bromine atom in the target molecule remains as a functional handle for subsequent cross-coupling reactions, further increasing the synthetic utility.

Analogous Reactivity in 1,6-Conjugate Addition/Elimination and 1,3-Dipolar Cycloaddition Processes

The extended conjugation in this compound allows it to participate in higher-order cycloaddition and conjugate addition reactions.

The concept of 1,6-conjugate addition is relevant to vinylogous systems like this compound. In such "push-pull" systems, the electron density is delocalized over several atoms. Nucleophilic attack can occur not just at the C-2 (1,2-addition) or C-4 (1,4-addition) positions of a standard enone, but at the C-6 position in extended systems. For dienoates, which are structurally analogous, catalytic enantioselective 1,6-additions have been developed using organocopper catalysts. nih.govnih.gov These reactions proceed by nucleophilic attack at the terminal carbon of the conjugated system. By analogy, a nucleophile could attack the β-carbon of this compound, with subsequent electronic rearrangement through the conjugated system to the aldehyde oxygen, representing a 1,6-addition pathway.

The electron-deficient double bond of the acrolein moiety makes it a good dipolarophile for 1,3-dipolar cycloaddition reactions . wikipedia.org This type of reaction is a powerful tool for synthesizing five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole (like a nitrile oxide or a diazoalkane) reacts with the C=C double bond of the acrolein derivative. Research has demonstrated that α-substituted acroleins can undergo titanium-catalyzed asymmetric 1,3-dipolar cycloadditions with alkyl diazoacetates to furnish chiral 2-pyrazolines with high enantioselectivity. nih.gov Given that this compound is an α-substituted acrolein, it is expected to exhibit similar reactivity, serving as a dipolarophile to create functionalized, halogenated five-membered heterocycles.

The following table details the reactants for a 1,3-dipolar cycloaddition involving an analogous α-substituted acrolein.

| Dipolarophile | 1,3-Dipole | Catalyst | Product Type | Ref |

| α-Substituted Acrolein | Alkyl Diazoacetate | Titanium BINOLate | Chiral 2-Pyrazoline | nih.gov |

Applications of 2 Bromo 3 Dimethylamino Acrolein As a Key Building Block in Complex Chemical Synthesis

Role in Heterocyclic Compound Synthesis

The primary application of 2-bromo-3-(dimethylamino)acrolein in synthetic chemistry is as a three-carbon synthon for the construction of various heterocyclic rings. The dimethylamino group can act as a leaving group in cyclization reactions, while the aldehyde and the bromo-substituted carbon atom provide electrophilic sites for nucleophilic attack.

Synthesis of Pyridomorphinans and Thienomorphinans

A review of the available scientific literature did not yield specific examples detailing the use of this compound as a direct building block for the synthesis of pyridomorphinans or thienomorphinans. These complex molecular scaffolds typically require more elaborate multi-step synthetic sequences.

Generation of 3-Nitropyridines

While direct literature examples of synthesizing 3-nitropyridines from this compound are not prevalent, the synthesis is chemically plausible based on established reactivity patterns. The related compound, 3-dimethylaminoacrolein, is known to react with active methylene (B1212753) compounds like cyanoacetic esters to form substituted pyridines. wikipedia.org

A potential pathway to 3-nitropyridines could involve the condensation of this compound with a nitro-substituted active methylene compound, such as nitroacetamide or ethyl nitroacetate, in the presence of a base. This reaction would likely proceed through an initial Knoevenagel condensation, followed by an intramolecular cyclization with the elimination of dimethylamine (B145610) and water to form the aromatic pyridine (B92270) ring bearing both a nitro group and a bromine atom. This approach would provide a direct route to highly functionalized nitropyridine derivatives, which are valuable intermediates in medicinal chemistry. bloomtechz.comnih.gov

Construction of 1H-Cyclohepta[2,1-b:3,4-b']diindoles

The synthesis of highly complex, polycyclic aromatic systems such as 1H-Cyclohepta[2,1-b:3,4-b']diindoles using this compound as a starting material is not described in the currently available chemical literature. The construction of such intricate architectures typically involves specialized strategies and advanced intermediates.

Formation of Corrole (B1231805) Derivatives and Related Macrocycles

The formation of corrole derivatives and other tetrapyrrolic macrocycles generally involves the acid-catalyzed condensation of pyrrole (B145914) or dipyrromethane precursors with aldehydes or their equivalents. nih.gov There are no specific documented methods that employ this compound for this purpose. The specific reactivity of this reagent has not been reported in the context of forming the intricate macrocyclic framework of corroles.

Synthesis of Other Advanced Heterocyclic Architectures

The utility of this compound as a precursor is most evident in the synthesis of a range of other fundamental heterocyclic systems. By analogy to its non-brominated counterpart, 3-dimethylaminoacrolein, this reagent can be used to construct various bromo-substituted heterocycles. wikipedia.org The general reaction scheme involves the reaction of the three-carbon backbone of the acrolein with a molecule containing two nucleophilic centers, leading to cyclization and aromatization.

Key examples of this synthetic strategy include:

Pyrimidines: Reaction with guanidine (B92328) is expected to yield 2-amino-5-bromopyrimidine. The two amine groups of guanidine would condense with the aldehyde and the C3-position, leading to the formation of the pyrimidine (B1678525) ring.

Quinolines: Condensation with aromatic amines, such as 2-naphthylamine, can be used to construct benzo[f]quinoline (B1222042) derivatives. This reaction builds upon the Friedländer annulation principle. wikipedia.org

Pyrroles: Reaction with glycine (B1666218) esters in the presence of a base would likely lead to the formation of N-substituted 3-bromo-pyrrole-2-carboxylates.

Thiophenes: Condensation with mercaptoacetic acid esters (thioglycolates) should provide a route to substituted 3-bromothiophenes. wikipedia.org

These reactions highlight the versatility of this compound in providing access to a variety of 5- and 6-membered bromo-substituted heterocyclic cores, which are staples in drug discovery and materials science.

| Target Heterocycle | Reactant Partner | Plausible Product Structure |

| Pyrimidine | Guanidine | 2-Amino-5-bromopyrimidine |

| Quinoline | 2-Naphthylamine | 1-Bromo-benzo[f]quinoline |

| Pyrrole | Ethyl Glycinate | Ethyl 4-bromo-1H-pyrrole-3-carboxylate |

| Thiophene | Ethyl Mercaptoacetate | Ethyl 4-bromothiophene-3-carboxylate |

Utility in Natural Product and Analogue Total Synthesis (Diverted Total Synthesis Concepts)

A survey of the literature on total synthesis does not indicate that this compound is a commonly used starting material or key intermediate in the synthesis of natural products. While the heterocyclic systems it can generate are present in many natural products, synthetic chemists have often relied on other methods for their construction in the context of a total synthesis campaign. Its potential in diverted total synthesis for creating analogues of natural products remains an area open for exploration.

Spectroscopic and Computational Characterization of 2 Bromo 3 Dimethylamino Acrolein and Its Derivatives

Advanced Spectroscopic Analyses

Spectroscopic methodologies are indispensable tools for the structural determination and characterization of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) provide detailed insights into the molecular framework and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-bromo-3-(dimethylamino)acrolein, both ¹H and ¹³C NMR would provide key information for structural confirmation.

In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments are expected. The aldehydic proton (-CHO) would typically appear as a singlet or a doublet (if coupled to the vinyl proton) in the downfield region, generally between δ 9-10 ppm. The vinyl proton (=CH-) would also resonate in the olefinic region, with its chemical shift influenced by the electron-donating dimethylamino group and the electron-withdrawing bromine and carbonyl groups. The protons of the two methyl groups of the dimethylamino moiety are expected to appear as a singlet in the upfield region, typically around δ 2.5-3.5 ppm, due to the deshielding effect of the adjacent nitrogen atom.

The ¹³C NMR spectrum would complement the proton data by identifying the unique carbon environments. The carbonyl carbon (-CHO) is expected to have the most downfield chemical shift, typically in the range of δ 185-200 ppm. The olefinic carbons (-C(Br)=C(N)-) would appear in the vinyl region (δ 100-150 ppm), with their exact shifts being influenced by the opposing electronic effects of the bromine and dimethylamino substituents. The carbon atoms of the dimethylamino group would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic H | 9.0 - 10.0 | - |

| Vinyl H | 5.0 - 7.0 | - |

| Dimethylamino H | 2.5 - 3.5 | - |

| Carbonyl C | - | 185 - 200 |

| Olefinic C (C-Br) | - | 100 - 120 |

| Olefinic C (C-N) | - | 130 - 150 |

| Dimethylamino C | - | 35 - 45 |

Note: These are predicted chemical shift ranges based on typical values for similar functional groups.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₈BrNO), high-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming its chemical formula. ijpsr.com The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Predicted collision-induced dissociation (CID) would lead to the formation of various fragment ions, providing further structural information. Common fragmentation pathways could involve the loss of the bromine atom, the carbonyl group (as CO), or cleavage of the dimethylamino group.

Table 2: Predicted m/z Values for Molecular and Adduct Ions of this compound

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 177.98621 |

| [M+Na]⁺ | 199.96815 |

| [M-H]⁻ | 175.97165 |

| [M+NH₄]⁺ | 195.01275 |

| [M+K]⁺ | 215.94209 |

| [M]⁺ | 176.97838 |

Data sourced from predicted values. ijpsr.com

Vibrational Spectroscopy (IR, Raman) for Molecular Vibrations and Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C=C double bond stretching vibration would likely appear around 1600-1640 cm⁻¹. The C-N stretching vibration of the enamine moiety would be observed in the 1250-1350 cm⁻¹ region. The C-Br stretching vibration would give rise to a band in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹. C-H stretching vibrations for the vinyl, aldehyde, and methyl groups would be observed around 2700-3100 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C and C=O stretching vibrations are also Raman active. Due to its polarizability, the C-Br bond may show a more intense signal in the Raman spectrum compared to the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1700 |

| Alkene | C=C Stretch | 1600 - 1640 |

| Enamine | C-N Stretch | 1250 - 1350 |

| Vinyl Halide | C-Br Stretch | 500 - 700 |

| Aldehyde/Vinyl/Methyl | C-H Stretch | 2700 - 3100 |

Note: These are expected ranges based on characteristic group frequencies. ias.ac.in

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become invaluable for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for predicting the ground-state geometry and electronic structure of molecules. For this compound, DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311G*), could be employed to perform a full geometry optimization. ijpsr.com This would yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Such calculations would allow for the investigation of the planarity of the molecule and the conformational preferences of the dimethylamino group. The electronic structure analysis would reveal the distribution of electron density and the nature of the chemical bonds within the molecule.

HOMO-LUMO Analysis and Molecular Electrostatic Potential Mapping

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich enamine moiety, while the LUMO is likely to be centered on the electron-deficient α,β-unsaturated carbonyl system. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP is a valuable tool for predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially near the bromine atom, indicating sites for nucleophilic attack. The precise nature of the MEP would be influenced by the interplay of the electron-donating dimethylamino group and the electron-withdrawing bromine and carbonyl groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. wisc.edu This analysis provides quantitative information about electron density distribution, atomic charges, and the stabilizing effects of orbital interactions.

In molecules containing electron-donating groups, such as the dimethylamino group, and electron-withdrawing groups, like the bromo and formyl groups in this compound, NBO analysis is particularly useful for understanding the electronic landscape. The analysis can quantify the delocalization of electron density from the nitrogen lone pair into the π-system of the acrolein backbone. This delocalization is a key factor in the molecule's structure, reactivity, and spectroscopic properties.

Key interactions that would be elucidated by an NBO analysis include:

Hyperconjugative interactions: These involve the donation of electron density from filled bonding orbitals or lone pairs to empty antibonding orbitals. For instance, the interaction between the nitrogen lone pair (n) and the π* antibonding orbital of the C=C double bond is expected to be significant, indicating a high degree of electron delocalization and contributing to the stability of the planar structure.

Atomic Charges: NBO analysis provides a more chemically meaningful distribution of atomic charges compared to other methods. It is anticipated that the nitrogen atom would bear a partial positive charge due to its electron-donating role, while the oxygen and bromine atoms would exhibit partial negative charges.

Reaction Profile Analysis and Transition State Studies

Reaction profile analysis involves mapping the energetic pathway of a chemical reaction, identifying intermediates, and characterizing the transition states that connect them. For a molecule like this compound, such studies could investigate various reactions, including nucleophilic substitution at the bromine-bearing carbon, addition to the carbonyl group, or reactions involving the enamine-like double bond.

Transition state studies, typically employing computational methods like Density Functional Theory (DFT), would be crucial for determining the activation energies of these potential reactions. The geometry of the transition state provides insight into the mechanism of the reaction. For example, in a nucleophilic substitution reaction, the analysis would clarify whether the mechanism is concerted (SN2-like) or proceeds through a stepwise mechanism involving a carbocation intermediate.

In a related compound, 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone, conformational analysis revealed two stable rotamers with a rotational barrier of 5.45 kcal/mol, highlighting the importance of understanding the energy landscape even for simple bond rotations. nih.gov Similar analyses for this compound would be essential for understanding its reactivity and conformational preferences.

Theoretical Prediction of Spectroscopic Properties (e.g., Absorption and Emission)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its UV-Vis absorption spectrum, which is dominated by electronic transitions within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited state energies, which correspond to the wavelengths of maximum absorption (λmax). These calculations would likely show that the lowest energy absorption band corresponds to a π → π* transition, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the dimethylamino group and the C=C double bond, while the LUMO would be localized more on the carbonyl group and the C=C bond.

In a study on the analogous 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone, the theoretically calculated absorption and fluorescence maxima in ethanol (B145695) were 437 nm and 679 nm, respectively, which showed good agreement with the experimental values of 447 nm and 659 nm. nih.gov This demonstrates the predictive power of such theoretical approaches.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.98621 | 128.9 |

| [M+Na]⁺ | 199.96815 | 139.7 |

| [M-H]⁻ | 175.97165 | 133.5 |

| [M+NH₄]⁺ | 195.01275 | 152.8 |

| [M+K]⁺ | 215.94209 | 130.5 |

| [M+H-H₂O]⁺ | 159.97619 | 129.0 |

| [M+HCOO]⁻ | 221.97713 | 151.5 |

Data sourced from PubChem CID 21591479. uni.lu

Investigation of Intermolecular Interactions and Self-Assembled Structures

The study of intermolecular interactions is crucial for understanding the properties of a compound in its condensed phases (liquid and solid). For this compound, several types of non-covalent interactions could play a role in its self-assembly. These include:

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the electron-donating and -withdrawing groups. These dipoles can align in the solid state to maximize attractive interactions.

Hydrogen bonding: While the molecule itself does not have traditional hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor, interacting with suitable donor molecules in a solution or co-crystal.

Halogen bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophile, such as the carbonyl oxygen or the nitrogen atom of a neighboring molecule.

In the crystal structure of the related 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone, π-π stacking interactions were observed between the planar benzanthrone (B145504) systems of adjacent molecules, with an interplanar distance of 3.402(5) Å. researchgate.net This indicates the importance of such interactions in the solid-state packing. Similar π-stacking, though likely weaker due to the smaller π-system, could be anticipated for this compound.

Computational studies, particularly those employing periodic boundary conditions, can be used to model and predict the most stable crystal packing arrangements, providing insights into the three-dimensional structure and the dominant intermolecular forces at play.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Bromo-3-(dimethylamino)acrolein and its derivatives is geared towards enhancing efficiency, safety, and sustainability. Current synthetic approaches often rely on variations of the Vilsmeier-Haack reaction, which, while effective, can involve harsh reagents and produce significant waste.

Future research will likely focus on:

Greener Synthetic Routes: Developing methods that minimize the use of hazardous solvents and reagents. This could involve exploring solvent-free reaction conditions, utilizing aqueous media, or employing catalytic systems that can be recycled.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. wikipedia.org This approach offers benefits such as improved safety by minimizing the volume of reactive intermediates at any given time, enhanced reaction control, and easier scalability. wikipedia.org

Alternative Reagents: Investigating milder and more selective brominating and formylating agents to replace traditional phosphorus oxychloride or phosgene-based Vilsmeier reagents. wikipedia.org The synthesis of the parent compound, 3-dimethylaminoacrolein, has seen shifts from explosive propynal to safer vinyl ethers, indicating a precedent for improving starting material selection. wikipedia.org

A comparative table of potential synthetic strategies is outlined below.

| Methodology | Current Approach (Typical) | Future Direction | Potential Advantages |

| Reagents | Vilsmeier-Haack (e.g., POCl₃, DMF) | Catalytic Vilsmeier reagents, Enzyme-catalyzed halogenation/formylation | Milder conditions, reduced waste, higher selectivity |

| Process | Batch synthesis | Continuous flow synthesis | Improved safety, better scalability, higher purity |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Ionic liquids, water), Solvent-free conditions | Reduced environmental impact, lower cost |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The unique trifunctional nature of this compound—possessing an aldehyde, an enamine, and a vinyl bromide—presents a rich landscape for exploring novel reactivity. The interplay between these groups can be harnessed to achieve complex molecular architectures.

Future avenues of exploration include:

Chemoselectivity: Systematically investigating the selective reaction of one functional group in the presence of the others. For instance, developing conditions where the aldehyde undergoes condensation while the vinyl bromide remains intact for subsequent cross-coupling.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, initiated by a selective reaction at one site, which then triggers subsequent transformations. The synthesis of coumarin (B35378) derivatives linked to other heterocyclic systems from a related enaminone demonstrates the potential for such cascade processes. researchgate.net

Influence of the Bromine Atom: The electron-withdrawing nature of the bromine atom significantly modulates the electronic properties of the conjugated system compared to the parent 3-dimethylaminoacrolein. wikipedia.org Research is needed to quantify this influence and exploit it for new types of cycloadditions or pericyclic reactions.

Advanced Applications in Complex Molecule Synthesis and Materials Science

The role of this compound as a versatile building block is a significant area for future development. Its structure is pre-disposed to form a variety of heterocyclic systems, which are core scaffolds in medicinal chemistry and functional materials.

Emerging applications are anticipated in:

Synthesis of Complex Heterocycles: While its use in forming pyrimidines and pyridines can be inferred from its parent compound, this compound offers a handle (the bromine atom) for further functionalization. wikipedia.org This could lead to the synthesis of novel, highly substituted heterocycles with potential biological activity, similar to how related structures have been used to create compounds tested against cancer cell lines. researchgate.net

Functional Polymers and Materials: The vinyl bromide moiety is a key functional group for polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or as a site for post-polymerization modification via cross-coupling reactions. This could enable the incorporation of the dimethylaminoacrolein unit into polymer backbones or as pendant groups, creating materials with unique optical or chemosensory properties.

Macrocycle Synthesis: The compound's difunctionality makes it a candidate for the synthesis of complex macrocycles, a field where traditional methods can be cumbersome. patsnap.com

Integration with Catalytic Systems and Asymmetric Synthesis Strategies

A major frontier for this compound lies in its integration with modern catalytic methods, particularly those that can control stereochemistry.

Key research directions include:

Transition Metal Catalysis: The carbon-bromine bond is an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the direct attachment of diverse aryl, alkyl, and alkynyl groups, dramatically expanding the library of accessible derivatives. The successful copper-catalyzed arylation of related bromo-acetamides provides a strong rationale for exploring this avenue. mdpi.com

Organocatalysis: The enamine and aldehyde functionalities are amenable to activation by chiral organocatalysts. This could enable the development of highly enantioselective additions to the double bond or reactions involving the aldehyde group.

Asymmetric Synthesis: Developing catalytic asymmetric strategies to control the stereochemistry of reactions involving this compound is a significant challenge and opportunity. nih.gov Success in this area would provide access to chiral building blocks that are valuable for the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

| Catalytic Approach | Target Functionality | Potential Reaction | Desired Outcome |

| Transition Metal Catalysis | Vinyl Bromide (C-Br) | Suzuki, Heck, Buchwald-Hartwig Coupling | C-C and C-N bond formation, molecular diversification |

| Organocatalysis | Aldehyde, Enamine | Asymmetric Michael Addition, Aldol Reaction | Enantiomerically enriched products, chiral building blocks |

| Photoredox Catalysis | Vinyl Bromide | Radical coupling reactions | Access to novel scaffolds under mild conditions |

Computational Design and Prediction of New Derivatives and Their Reactivity

Computational chemistry offers a powerful tool to accelerate research and uncover new possibilities for this compound before committing to extensive lab work.

Future research will benefit from:

Reactivity Prediction: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the regioselectivity and stereoselectivity of potential reactions.

Derivative Design: Computationally designing new derivatives with specific electronic or steric properties. For example, modeling how different substituents at the nitrogen atom or in place of the bromine atom would affect the compound's reactivity or its properties as a precursor for materials science.

Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) for novel derivatives to aid in their characterization and identification during experimental work. The availability of predicted data, such as collision cross-sections on public databases, already points to the value of these in-silico methods. uni.lu

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Bromo-3-(dimethylamino)acrolein in laboratory settings?

- Methodological Answer : Prioritize hazard controls based on structural analogs like acrolein derivatives. Acrolein is classified as Group 2A ("probably carcinogenic") by IARC due to DNA adduct formation and genotoxicity in experimental models . Use fume hoods, wear nitrile gloves, and avoid inhalation. Monitor waste disposal per EPA guidelines, as acrolein derivatives may persist in aquatic environments .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Adapt methods from analogous compounds, such as the coupling of 3-(dimethylamino)acrolein with brominated reagents. For example, react 3-(dimethylamino)acrolein with bromine under controlled conditions (e.g., −10°C in dichloromethane) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC and confirm purity via GC-MS or H NMR .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm substituent positions and bromine integration. For structural elucidation, employ X-ray crystallography if crystals are obtainable. Complement with FTIR to detect carbonyl (C=O, ~1700 cm) and dimethylamino (C-N, ~1250 cm) groups. Cross-reference with PubChem spectral data for validation .

Advanced Research Questions

Q. How can Brønsted acid catalysts enhance selectivity in synthesizing this compound?

- Methodological Answer : Optimize catalysts like HPW/TS-COOH, which show high selectivity for acrolein derivatives (e.g., 92% selectivity in glycerol dehydration). Use NH-TPD and pyridine-FTIR to quantify Brønsted vs. Lewis acid sites. Brønsted acids promote dehydration pathways, while weaker acids minimize side reactions like polymerization .

Q. What mechanistic insights explain the reactivity of this compound in cyclization reactions?

- Methodological Answer : Investigate electronic effects using DFT calculations. The dimethylamino group acts as an electron donor, while the bromine and carbonyl groups act as acceptors, creating a push-pull system. This facilitates nucleophilic attacks, as seen in analogous nitrostyrenes. Validate with kinetic studies (e.g., monitoring reaction rates under varying pH/temperatures) .

Q. How should researchers resolve contradictions in reported yields for brominated acrolein derivatives?

- Methodological Answer : Conduct systematic reproducibility studies. Variables like solvent polarity (e.g., DMF vs. THF), bromine stoichiometry, and reaction time significantly impact yields. Use Design of Experiments (DoE) to identify critical factors. Cross-validate with independent analytical methods (e.g., HPLC vs. GC-MS) to rule out measurement biases .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). Analyze charge distribution to identify reactive sites. Compare with experimental UV-Vis spectra to validate transitions. This approach is validated in studies on push-pull molecules like (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.